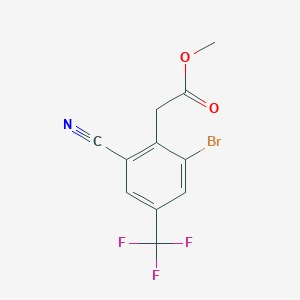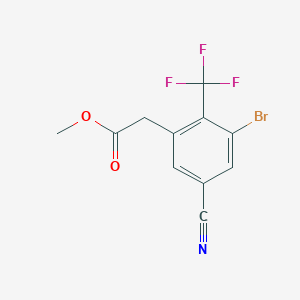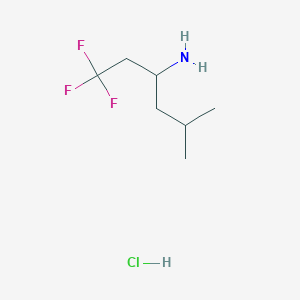
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate
説明
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate, also known as MBCTFP or MBCT, is a synthetic compound used in various scientific research applications. It is a brominated phenylacetate derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. MBCT has been extensively studied in vitro and in vivo, and has been found to be a promising compound for the treatment of various diseases.
科学的研究の応用
MBCT has been used in a wide range of scientific research applications, including cancer research, inflammation research, and pharmacological studies. In cancer research, MBCT has been found to inhibit the growth of several types of tumor cells, including lung cancer, breast cancer, and prostate cancer cells. In inflammation research, MBCT has been found to reduce inflammation in animal models of inflammation. In pharmacological studies, MBCT has been found to possess anti-oxidant, anti-inflammatory, and anti-cancer properties.
作用機序
The exact mechanism of action of MBCT is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is also believed to act as an inhibitor of certain signaling pathways involved in the growth and proliferation of tumor cells.
Biochemical and Physiological Effects
MBCT has been found to possess a wide range of biochemical and physiological effects. In animal models, it has been found to reduce inflammation, inhibit the growth of tumor cells, and possess anti-oxidant properties. It has also been found to possess anti-inflammatory and anti-cancer properties in vitro.
実験室実験の利点と制限
MBCT has several advantages for laboratory experiments. It is a relatively easy compound to synthesize, with a high yield. It is also relatively stable and can be stored at room temperature. However, it has some limitations as well. MBCT is a relatively expensive compound, and it can be toxic if ingested in large amounts.
将来の方向性
The potential applications of MBCT are vast and still largely unexplored. Future research should focus on further exploring its potential therapeutic applications, as well as its potential toxicological effects. Additionally, further research should be done to explore the precise mechanism of action of MBCT, as this could lead to the development of more effective treatments for various diseases. Additionally, further research should be done to explore the potential synergistic effects of MBCT with other compounds, as this could lead to the development of more effective treatments for various diseases. Finally, further research should be done to explore the potential of MBCT as a diagnostic tool for various diseases, as this could lead to earlier diagnosis and more effective treatments.
特性
IUPAC Name |
methyl 2-[2-bromo-6-cyano-4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-8-6(5-16)2-7(3-9(8)12)11(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKLSABSMQGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)
![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)
![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)
![3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide](/img/structure/B1414265.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide](/img/structure/B1414266.png)




![1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1414275.png)

